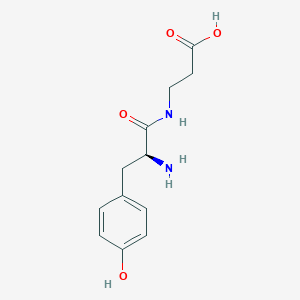
H-Tyr-beta-ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-beta-ala-OH typically involves the coupling of beta-alanine and L-tyrosine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic methods, which offer higher specificity and yield compared to chemical synthesis. For example, L-amino acid ligases from Bacillus subtilis can be used to couple beta-alanine and L-tyrosine in the presence of ATP and polyphosphate kinase for ATP regeneration .
化学反応の分析
Types of Reactions
H-Tyr-beta-ala-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can yield alcohol derivatives of the peptide.
科学的研究の応用
H-Tyr-beta-ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It serves as a substrate for studying enzyme kinetics and specificity.
Medicine: It has potential therapeutic applications due to its bioactivity and biocompatibility.
Industry: It is used in the development of biomaterials and drug delivery systems.
作用機序
The mechanism of action of H-Tyr-beta-ala-OH involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Additionally, the peptide backbone can interact with enzymes and receptors, modulating their activity and function .
類似化合物との比較
Similar Compounds
H-Tyr-Ala-OH: A dipeptide composed of L-tyrosine and L-alanine.
H-Tyr-Tic-OH: A dipeptide with tyrosine and tetrahydroisoquinoline-3-carboxylic acid.
Uniqueness
H-Tyr-beta-ala-OH is unique due to the presence of beta-alanine, which imparts distinct chemical and biological properties. Unlike other dipeptides, it has enhanced solubility and stability, making it suitable for various applications in research and industry .
特性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
3-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-10(12(18)14-6-5-11(16)17)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,18)(H,16,17)/t10-/m0/s1 |
InChIキー |
CMAQTHNYOAJTHQ-JTQLQIEISA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCCC(=O)O)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)NCCC(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





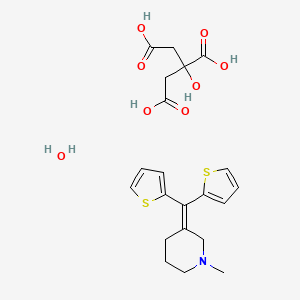

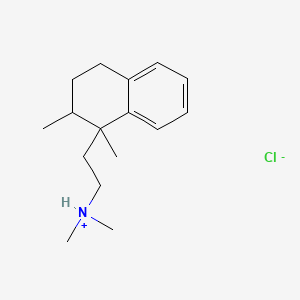
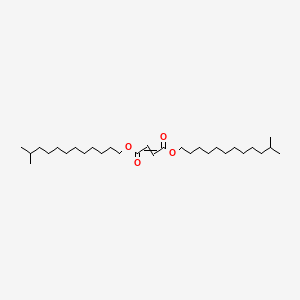

![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
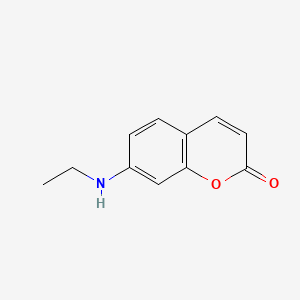
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

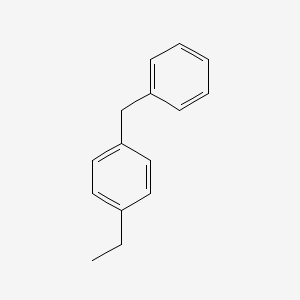
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
